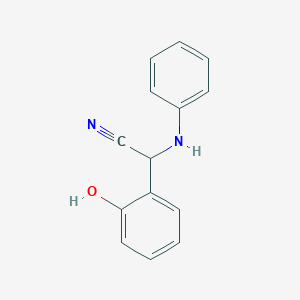

(2-Hydroxy-phenyl)-phenylamino-acetonitrile

Description

(2-Hydroxy-phenyl)-phenylamino-acetonitrile is an organic compound featuring a phenyl group substituted with a hydroxyl group at the ortho position (2-position) and a phenylamino moiety attached to the acetonitrile backbone. Its molecular formula is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol . Key properties include:

- Density: Predicted as 1.0±0.06 g/cm³ .

- Melting Point: 120–122°C (ethanol solvent) .

- Boiling Point: Estimated 429.8±35.0°C .

- Acidity (pKa): Predicted 9.36±0.26, influenced by the proximity of the hydroxyl and amino groups .

The compound’s ortho-hydroxy group enables intramolecular hydrogen bonding (N–H···O), stabilizing its structure and affecting reactivity . This feature distinguishes it from analogs like (4-Hydroxy-phenyl)-phenylamino-acetonitrile (para-substituted hydroxyl), where hydrogen-bonding patterns and acidity differ due to substituent positioning .

Properties

IUPAC Name |

2-anilino-2-(2-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-10-13(12-8-4-5-9-14(12)17)16-11-6-2-1-3-7-11/h1-9,13,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOFMEJBHQXMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-phenyl)-phenylamino-acetonitrile typically involves the reaction of 2-hydroxybenzaldehyde with phenylamine in the presence of a cyanide source. One common method is the Strecker synthesis, where the aldehyde reacts with the amine and hydrogen cyanide to form the desired nitrile compound. The reaction is usually carried out under mild conditions, often in an aqueous or alcoholic solvent, and may require a catalyst to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-phenyl)-phenylamino-acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-hydroxybenzophenone or related compounds.

Reduction: Formation of (2-Hydroxy-phenyl)-phenylamino-ethylamine.

Substitution: Formation of various substituted phenylamino-acetonitrile derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of (2-Hydroxy-phenyl)-phenylamino-acetonitrile derivatives. For instance, a study synthesized several metal complexes using this compound as a ligand and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated significant activity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), indicating that these complexes could serve as potential anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Complex 1 | A549 | 15.4 | Induces apoptosis |

| Complex 2 | U251 | 12.7 | Inhibits cell proliferation |

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In vitro studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds derived from this structure exhibited IC50 values in the nanomolar range, suggesting strong inhibitory effects on AChE activity .

Metal Complex Formation

This compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes have been studied for their catalytic properties in various reactions, including oxidation and polymerization processes. For example, copper complexes of this ligand have shown promise in catalyzing the oxidation of alcohols to aldehydes .

| Metal Complex | Reaction Type | Yield (%) |

|---|---|---|

| Cu(II) Complex | Alcohol Oxidation | 85 |

| Zn(II) Complex | Polymerization of Lactide | 90 |

Synthesis of Functional Materials

The unique properties of this compound have led to its use in the synthesis of functional materials such as conductive polymers and sensors. Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability, making it suitable for applications in electronic devices .

Photonic Applications

Another exciting application is in photonics, where derivatives of this compound have been explored for their ability to act as light-harvesting materials. Studies indicate that these compounds can improve the efficiency of organic photovoltaic cells due to their favorable electronic properties .

Mechanism of Action

The mechanism of action of (2-Hydroxy-phenyl)-phenylamino-acetonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors, leading to a therapeutic effect. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Positional Isomers: Para-Hydroxy Analog

The para-hydroxy isomer (4-Hydroxy-phenyl)-phenylamino-acetonitrile (CAS 88486-02-6) shares the same molecular formula but exhibits distinct physicochemical properties:

- Hydrogen Bonding : Reduced intramolecular interactions compared to the ortho isomer, leading to higher solubility in polar solvents .

- Acidity: The para-substituted hydroxyl group has a higher predicted pKa (~9.36) due to weaker electron-withdrawing effects from the amino group .

- Applications : Positional isomers often diverge in biological activity; the ortho-hydroxy variant may show stronger metal-chelating abilities, relevant in coordination chemistry .

Amino-Substituted Derivatives

- 2-Phenyl-2-(phenylamino)acetonitrile (CAS 4553-59-7): Lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity. This compound is used as a pharmaceutical intermediate but has lower agrochemical applicability due to decreased solubility .

- 2-(Ethylamino)-2-phenylacetonitrile: Substituting phenylamino with ethylamino simplifies the structure, lowering molecular weight (208.26 g/mol) and boiling point. The ethyl group enhances lipophilicity, favoring blood-brain barrier penetration in neurological drug candidates .

Metal-Complexing Ligands

The ligand 2-(benzo[d]thiazol-2-ylamino)-2-(2-hydroxy-phenyl)acetonitrile () incorporates a thiazole ring, enabling bidentate coordination (via amino and nitrile nitrogens) with divalent transition metals (e.g., Co²⁺, Ni²⁺). Key differences from the target compound include:

- Coordination Geometry: The thiazole sulfur atom allows for octahedral complex formation, whereas the target compound may favor square-planar or tetrahedral geometries due to fewer donor sites .

- Applications : Thiazole-containing ligands are prioritized in catalysis and photoluminescent materials, while simpler hydroxy-phenyl derivatives are explored in medicinal chemistry .

Halogenated and Alkylated Derivatives

- 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile: Chlorine and methyl substituents enhance electrophilicity and steric hindrance, making this compound a candidate for herbicide development. The target compound’s hydroxyl group offers hydrogen-bonding advantages but lacks halogenated reactivity .

- 2-(2-Ethylphenyl)acetonitrile (CAS 74533-20-3): The ethyl group increases hydrophobicity, reducing water solubility. Such analogs are less suited for aqueous-phase reactions compared to hydroxy-substituted variants .

Agrochemical Potential

- Crop Protection: Compared to 2-Phenyl-2-[2-(Phenyl)ethylamino]acetonitrile (MDL MFCD10012981), the target compound’s hydroxyl group improves biodegradability, reducing environmental persistence .

Material Science

- Crystal Engineering: Intramolecular hydrogen bonds in the ortho-hydroxy compound promote dense crystal packing, as observed in 2-{(E)-[(2-hydroxy-phenyl)iminiumyl]methyl}-4-methyl-phenolate (), which forms C(9) chains via O–H···O interactions .

Biological Activity

(2-Hydroxy-phenyl)-phenylamino-acetonitrile, with the chemical formula CHNO, is an organic compound notable for its hydroxyl and nitrile functional groups. These groups contribute to its unique biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group and a nitrile group, which influence its reactivity and biological interactions. Its structure can be represented as follows:

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. The hydroxyl group can participate in hydrogen bonding, enhancing binding affinity to proteins and enzymes. The nitrile group may also play a role in the modulation of biological pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria as well as some fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Candida albicans | 16.69 µM |

These results suggest that the compound could be further developed as an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against several human cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC value of approximately 12 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC = 2.29 µM) .

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Comparative Drug | IC (µM) |

|---|---|---|---|

| MCF-7 | 12 | Doxorubicin | 2.29 |

| DU-145 | 15 | Cisplatin | 10 |

This data suggests that while this compound is less potent than some standard treatments, it may still provide a basis for further drug development through structural modifications to enhance efficacy.

Safety Profile and Toxicity

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at lower concentrations, with no significant adverse effects observed in cell viability assays at therapeutic doses . Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What synthetic routes are recommended for preparing (2-Hydroxy-phenyl)-phenylamino-acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from analogous nitrile derivatives. A plausible route involves:

- Condensation Reaction : Reacting 2-hydroxybenzaldehyde with phenylamine (aniline) in the presence of a nitrile source (e.g., KCN or trimethylsilyl cyanide). This forms an imine intermediate, which is subsequently cyanated .

- Optimization Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF or ethanol) enhance reaction efficiency.

- Catalyst : Acidic conditions (e.g., HCl) promote imine formation.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression.

- Purification : Recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer: Essential techniques include:

- FTIR Spectroscopy :

- Nitrile Stretch : Sharp peak near 2240–2260 cm⁻¹.

- Hydroxyl (-OH) : Broad band ~3200–3600 cm⁻¹.

- Amino (-NH) : Stretching at ~3300–3500 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR :

- Aromatic protons: Multiplets in δ 6.5–8.0 ppm.

- Hydroxy proton: Singlet at δ ~9–10 ppm (exchangeable).

- Amino proton: Resonates at δ ~5–6 ppm (if not deprotonated).

- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₁₁N₂O) .

Advanced Questions

Q. How can quantum chemical calculations resolve ambiguities in NMR spectral assignments for this compound?

Methodological Answer: When experimental NMR data is limited:

- Software Tools : Use Gaussian, ORCA, or ADF with density functional theory (DFT) methods (e.g., B3LYP/6-311+G(d,p)) to compute chemical shifts .

- Workflow :

- Optimize the molecular geometry.

- Calculate shielding tensors and convert to chemical shifts using reference compounds.

- Compare computed vs. experimental shifts to assign peaks (e.g., distinguishing nitrile vs. aromatic carbons).

- Validation : Cross-check with 2D NMR (e.g., HSQC, HMBC) if available .

Q. How should researchers address contradictory reports on the biological activity of this compound derivatives?

Methodological Answer: Discrepancies may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and mass spectrometry.

- Assay Variability : Standardize bioactivity assays (e.g., MIC for antimicrobial studies) across labs .

- Concentration Effects : Test subinhibitory vs. inhibitory concentrations (e.g., 1/4–1× MIC) to differentiate bactericidal vs. anti-virulence effects .

- Structural Confirmation : Re-synthesize disputed compounds and compare spectral data to original studies.

Q. What experimental designs are recommended to investigate the corrosion inhibition mechanism of this compound on carbon steel?

Methodological Answer:

- Electrochemical Studies :

- Potentiodynamic Polarization : Measure corrosion current density (Icorr) and potential (Ecorr) in acidic/neutral media.

- Electrochemical Impedance Spectroscopy (EIS) : Assess charge-transfer resistance and adsorption behavior.

- Surface Analysis :

- SEM/EDS : Examine surface morphology and elemental composition post-exposure.

- AFM : Quantify surface roughness changes.

- Theoretical Modeling :

- Perform DFT calculations to correlate molecular descriptors (e.g., HOMO/LUMO energies) with inhibition efficiency .

Q. How can researchers design derivatives of this compound to enhance bioactivity against antibiotic-resistant pathogens?

Methodological Answer:

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance electrophilicity.

- Replace the hydroxyl group with a methoxy (-OCH₃) to improve lipophilicity and membrane penetration.

- Bioactivity Screening :

- Use checkerboard assays to evaluate synergy with existing antibiotics (e.g., β-lactams against MRSA).

- Test inhibition of virulence factors (e.g., α-hemolysin in MRSA) at sub-MIC levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.